molecular formula C20H19ClFN3O5S B2687095 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 863002-03-3

4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2687095
CAS RN: 863002-03-3
M. Wt: 467.9
InChI Key: PAFDNCQNUWWALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19ClFN3O5S and its molecular weight is 467.9. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on related compounds often focuses on the development of novel synthetic routes and the characterization of the resulting molecules. For instance, studies have detailed the synthesis of pyrazole derivatives using various catalytic methods and reaction conditions to achieve high yields and selectivity. The structural characterization of these molecules, including their molecular conformations and crystal structures, is crucial for understanding their chemical properties and potential applications (Moosavi-Zare et al., 2013), (Sagar et al., 2017).

Antimicrobial and Antiproliferative Activities

Several studies investigate the antimicrobial and antiproliferative activities of pyrazole and sulfonamide derivatives. These compounds have been evaluated for their potential as therapeutic agents against various diseases, including cancer and infections. For example, novel pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against different cell lines, showing promise as anticancer agents (Mert et al., 2014).

Molecular Docking and Drug Design

Research also extends to computational studies, including molecular docking simulations, to assess the interaction between synthesized compounds and biological targets. These studies are essential for drug design, helping to predict the efficacy of new compounds as antimicrobial, antitubercular, or anticancer agents before in vitro and in vivo testing (Shingare et al., 2022).

Corrosion Inhibition

In addition to biomedical applications, some pyrazole derivatives have been investigated for their potential as corrosion inhibitors for metals in acidic environments. These studies are crucial for the development of new materials that can prevent corrosion in industrial applications (Yadav et al., 2016).

properties

IUPAC Name

4-[3-(2-chloro-6-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O5S/c1-31(29,30)24-13-5-2-4-12(10-13)16-11-17(20-14(21)6-3-7-15(20)22)25(23-16)18(26)8-9-19(27)28/h2-7,10,17,24H,8-9,11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFDNCQNUWWALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.